molecular formula C24H21ClN2O2 B10929216 1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole

1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole

Cat. No.: B10929216
M. Wt: 404.9 g/mol
InChI Key: WHYOJZSMZFAPIO-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenyl group, two methoxyphenyl groups, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methoxyacetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate under reflux conditions to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interact with heat shock proteins or other cellular proteins, affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-3,5-diphenyl-4-methyl-1H-pyrazole
  • 1-(2-chlorophenyl)-3,5-bis(4-hydroxyphenyl)-4-methyl-1H-pyrazole

Uniqueness

1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance its solubility and potentially improve its interaction with biological targets compared to similar compounds without these groups.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-4-methylpyrazole

InChI

InChI=1S/C24H21ClN2O2/c1-16-23(17-8-12-19(28-2)13-9-17)26-27(22-7-5-4-6-21(22)25)24(16)18-10-14-20(29-3)15-11-18/h4-15H,1-3H3

InChI Key

WHYOJZSMZFAPIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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